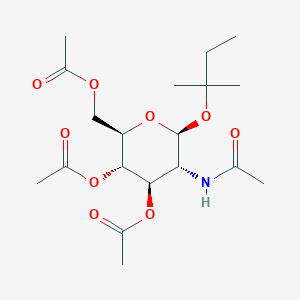
(2E)-1-(piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
Overview
Description
(2E)-1-(piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one, also known as 2-Piperazin-3-pyridylprop-2-en-1-one, is an organic compound with a structure consisting of a piperazine ring with a pyridine ring attached to the 2-position of the piperazine ring. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. This compound has been studied extensively for its potential applications in the fields of medicinal chemistry, agrochemistry, and organic synthesis.
Mechanism of Action
The mechanism of action of (2E)-1-(piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one3-pyridylprop-2-en-1-one is not well understood. However, it is believed to act as a Lewis acid, which can facilitate the formation of covalent bonds between other molecules. It is also believed to act as a nucleophile, allowing it to react with other molecules and form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one3-pyridylprop-2-en-1-one have not been extensively studied. However, it is believed to have some potential effects on the human body. It is known to have some antifungal and antibacterial properties, and it may also have some anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The main advantage of using (2E)-1-(piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one3-pyridylprop-2-en-1-one in laboratory experiments is its availability and low cost. It is also relatively easy to synthesize and can be used as a building block for the synthesis of a variety of organic compounds. However, the compound is toxic and should be handled with care. It is also flammable and should not be used in the presence of open flames.
Future Directions
Despite the extensive research that has been conducted on (2E)-1-(piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one3-pyridylprop-2-en-1-one, there is still much to be discovered about its potential applications. Future research should focus on exploring the compound’s potential use in the fields of medicinal chemistry, agrochemistry, and organic synthesis. Additionally, further research should be conducted to better understand the compound’s biochemical and physiological effects on the human body. Finally, further research should be conducted to explore the potential use of (2E)-1-(piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one3-pyridylprop-2-en-1-one as a starting material for the synthesis of other organic compounds.
Scientific Research Applications
(2E)-1-(piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one3-pyridylprop-2-en-1-one has been extensively studied for its potential applications in the fields of medicinal chemistry, agrochemistry, and organic synthesis. In medicinal chemistry, this compound has been used as a building block for the synthesis of a variety of drugs and pharmaceuticals. In agrochemistry, it has been used as an intermediate in the synthesis of pesticides and herbicides. In organic synthesis, it has been used as a starting material for the synthesis of a variety of organic compounds.
properties
IUPAC Name |
(E)-1-piperazin-1-yl-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-12(15-8-6-13-7-9-15)4-3-11-2-1-5-14-10-11/h1-5,10,13H,6-9H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWICJUWRYQGPBZ-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C=CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C(=O)/C=C/C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701215445 | |
| Record name | (2E)-1-(1-Piperazinyl)-3-(3-pyridinyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one | |
CAS RN |
291763-82-1 | |
| Record name | (2E)-1-(1-Piperazinyl)-3-(3-pyridinyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=291763-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-1-(1-Piperazinyl)-3-(3-pyridinyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B3433393.png)
![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B3433397.png)






